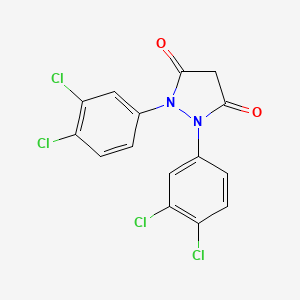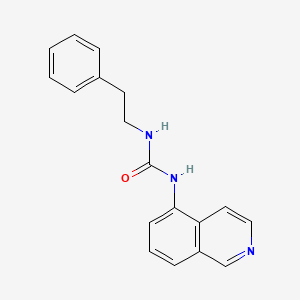
1-Isoquinolin-5-yl-3-phenethyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isoquinolin-5-yl-3-phenethyl-urea is a chemical compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
The synthesis of 1-Isoquinolin-5-yl-3-phenethyl-urea can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with phenethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, reducing the need for hazardous reagents and minimizing waste .
Análisis De Reacciones Químicas
1-Isoquinolin-5-yl-3-phenethyl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the isoquinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxide derivatives, while reduction reactions produce reduced isoquinoline compounds .
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives, including 1-Isoquinolin-5-yl-3-phenethyl-urea, have shown promise in biological studies due to their ability to interact with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isoquinolin-5-yl-3-phenethyl-urea involves its interaction with specific molecular targets. This compound has been shown to act as an antagonist of the transient receptor potential type V1 (TRPV1) receptor. By blocking the activation of TRPV1 receptors, it can modulate pain perception and inflammatory responses . The molecular pathways involved in this mechanism include the inhibition of calcium influx and the modulation of intracellular signaling cascades .
Comparación Con Compuestos Similares
1-Isoquinolin-5-yl-3-phenethyl-urea can be compared with other similar compounds, such as:
A-425619: This compound is a potent and selective TRPV1 antagonist, similar to this compound.
Capsazepine: Another TRPV1 antagonist, capsazepine, has a different chemical structure but similar pharmacological effects.
AMG9810: This compound is also a TRPV1 antagonist with a distinct chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which allows for selective interaction with TRPV1 receptors and other molecular targets. Its distinct properties make it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
648420-29-5 |
|---|---|
Fórmula molecular |
C18H17N3O |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-isoquinolin-5-yl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C18H17N3O/c22-18(20-12-9-14-5-2-1-3-6-14)21-17-8-4-7-15-13-19-11-10-16(15)17/h1-8,10-11,13H,9,12H2,(H2,20,21,22) |
Clave InChI |
XUHBZKHRZZSENP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
propanedinitrile](/img/structure/B12603821.png)
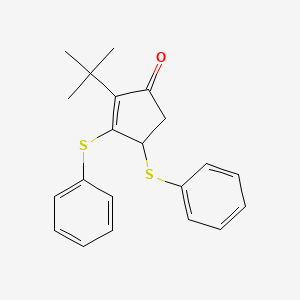
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
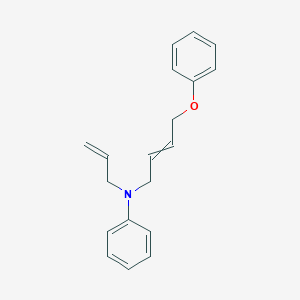
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
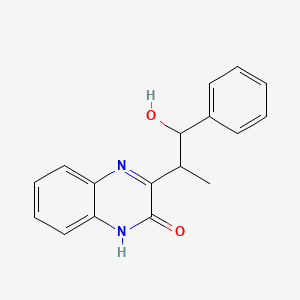
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
